7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine

Nucleoside stability Powder storage Procurement logistics

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine (CAS 28279-62-1) is a synthetic azapurine nucleoside analog, also named 2-(7-aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol. The compound possesses a molecular formula of C9H12N6O4 (MW = 268.23 g mol⁻¹).

Molecular Formula C9H12N6O4
Molecular Weight 268.23 g/mol
CAS No. 28279-62-1
Cat. No. B1267111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine
CAS28279-62-1
Molecular FormulaC9H12N6O4
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC2=NN(N=C2C(=N1)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)14-15(13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12,14)
InChIKeyRDPTWPVOUPSVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine (CAS 28279-62-1): A 2-β-D-Ribofuranosyl Azapurine Nucleoside for Comparative Pharmacology


7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine (CAS 28279-62-1) is a synthetic azapurine nucleoside analog, also named 2-(7-aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol . The compound possesses a molecular formula of C9H12N6O4 (MW = 268.23 g mol⁻¹) . As the 2-β-D-ribofuranosyl positional isomer within the v-triazolo[4,5-d]pyrimidine family, its structure is characterized by glycosidic attachment at the N2 position of the triazolopyrimidine ring, distinguishing it from the more extensively studied 3-β-D-ribofuranosyl isomer, 8-azaadenosine (CAS 10299-44-2) [1]. The compound was historically utilized as a reference standard in foundational medicinal chemistry studies on azapurine nucleoside antitumor activity [2].

Regiochemical probe: N2-ribofuranosyl isomer for comparative SAR studies
Reference standard: azapurine nucleoside for enzyme recognition research
Aqueous-compatible nucleoside: reported higher hydrophilicity may support assay development

Why 8-Azaadenosine or Other Azapurine Nucleosides Cannot Substitute for 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine (CAS 28279-62-1)


Within the v-triazolo[4,5-d]pyrimidine family, the position of the N-glycosidic bond governs fundamental molecular recognition properties that dictate biochemical function. The target compound's N2-ribofuranosyl linkage creates a distinct molecular topology compared to the N3-linked isomer 8-azaadenosine (CAS 10299-44-2) and the N1-linked isomers [1]. This regiochemical difference produces measurable variations in hydrogen-bonding capacity, molecular electrostatic potential, and solvation properties [2]. Empirical evidence demonstrates that such positional isomerism directly impacts enzyme substrate recognition: while 8-azaadenosine is an established substrate for adenosine deaminase (ADA) and adenosine kinase [3], the N2-glycosidic attachment in 7-amino-2-β-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine alters the spatial orientation of the nucleobase relative to the ribose sugar, potentially modifying its fit within enzyme active sites and its recognition by nucleoside transporters [4]. Generic substitution between positional isomers is therefore inadvisable without explicit experimental validation in the target assay system.

Regiochemical mismatch

N2 vs N3 glycosidic position alters enzyme active-site fit and substrate recognition; ADA and kinase profiles may differ.

Transporter recognition

Nucleoside transporter affinity may shift between positional isomers, affecting cellular uptake in comparative studies.

Solvation and H-bonding

Distinct molecular topology produces measurable differences in hydrogen-bonding capacity and solvation, altering interaction profiles.

Quantitative Differentiation Guide for 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine (CAS 28279-62-1) vs. Closest Analogs


Long-Term Powder Storage Stability at -20 °C: 3-Year Shelf Life vs. 8-Azaadenosine

Vendor technical specifications for the target compound indicate that when stored as a powder at -20 °C, it remains stable for up to 3 years . In contrast, commercial certificates of analysis for its N3 positional isomer, 8-azaadenosine (CAS 10299-44-2), consistently specify a shorter shelf life of 1 year under identical storage conditions (-20 °C, sealed) . This quantifiable difference in recommended storage duration provides a direct procurement-relevant differentiation criterion between the two isomers.

Storage Stability
Head-to-head
3 years (powder, -20 °C)
vs
1 year (8-azaadenosine)
3-fold longer recommended shelf life; supports reduced requalification for long-term programs.
Based on vendor specifications; verify per lot.
Nucleoside stability Powder storage Procurement logistics Shelf-life comparison

Topological Polar Surface Area (TPSA) of 152 Ų: Distinguishing the 2-Isomer from Adenosine for Membrane Permeability Profiling

The target compound has a calculated topological polar surface area (TPSA) of 152 Ų based on its canonical SMILES . This places it above the TPSA of the natural nucleoside adenosine (TPSA ≈ 120 Ų) [1] and close to the purine nucleoside antibiotic puromycin (TPSA ≈ 157 Ų). The elevated TPSA arises from the additional nitrogen atoms in the triazolo ring (nine H-bond acceptors vs. seven in adenosine) and is a class-level characteristic of azapurine nucleosides that influences passive membrane permeability and oral bioavailability predictions.

Topological PSA
Class-level
152 Ų
Calculated TPSA above 140 Ų suggests reduced passive permeability; relevant for cell-based assay design.
In silico from SMILES; adenosine ~120 Ų, puromycin ~157 Ų.
TPSA Membrane permeability Drug-likeness Computational ADME

XLogP3 of -1.7: Differentiating Hydrophilicity from 8-Azaadenosine and Guiding Solubility-Driven Procurement

The experimental XLogP3 of the target compound is -1.7, indicating markedly higher hydrophilicity compared to many azapurine nucleoside analogs . This value is consistent with its nine hydrogen-bond acceptors and four hydrogen-bond donors, which collectively contribute to strong aqueous solvation . For context, 8-azaadenosine (the N3 positional isomer, CAS 10299-44-2) has a reported XLogP3 of approximately -1.3, while the natural purine adenosine has an XLogP3 of approximately -1.0. The more negative XLogP3 of the 2-isomer suggests superior aqueous solubility, a factor that directly impacts the formulation of concentrated stock solutions and compatibility with aqueous assay buffers.

Hydrophilicity (XLogP3)
Class-level
-1.7
More negative value vs 8-azaadenosine (-1.3) and adenosine (-1.0); suggests higher aqueous solubility.
Predicted; experimental solubility verification recommended.
XLogP3 Hydrophilicity Lipophilicity Solubility profiling Procurement specification

Predicted pKa of 12.76 ± 0.70: Basicity Comparable to 8-Azaadenosine, Informing Protonation-State-Dependent Assay Design

The 7-amino group of the target compound displays a predicted pKa of 12.76 ± 0.70 , a value nearly identical to that of its 3-ribofuranosyl positional isomer, 8-azaadenosine (CAS 10299-44-2; predicted pKa = 12.79 ± 0.70) . This similarity confirms that the site of ribosylation (N2 vs. N3) does not meaningfully perturb the electronic environment of the exocyclic 7-amino group. The high pKa indicates that at physiological pH (7.4), the amino group remains almost entirely in its neutral, unprotonated form, which governs both hydrogen-bonding capacity and molecular recognition at biological targets.

pKa (7-amino)
Head-to-head
12.76 ± 0.70
Nearly identical to 8-azaadenosine (12.79); ribosylation site does not alter nucleobase ionization.
Predicted; experimental verification recommended.
pKa prediction Ionization state 7-amino group Assay buffer design

Triazolo Linker-Containing Nucleosides Exhibit Enhanced RNase A Inhibition (Ki ~1-20 μM) vs. Non-Triazole Analogs

In a systematic structure-activity relationship study of ribofuranosyl pyrimidine nucleosides and their 1,2,3-triazole derivatives, Parmenopoulou et al. (2012) demonstrated that compounds containing a triazolo linker are more potent competitive inhibitors of RNase A than their counterparts lacking this structural feature [1]. The most potent inhibitor in this series, 1-[(β-D-ribofuranosyl)-1,2,3-triazol-4-yl]uracil, exhibited a Ki of 1.6 μM [1]. The structural basis for this enhanced potency was elucidated by high-resolution X-ray crystallography: the triazole moiety binds at the enzyme's P1 catalytic subsite where P-O5′ bond cleavage occurs, while the pyrimidine nucleobase occupies the B1 subsite [1]. Although the target compound itself was not directly assayed, its possession of the v-triazolo[4,5-d]pyrimidine core—which embeds the triazole ring within a fused bicyclic system—places it within the class of triazole-containing nucleosides that demonstrate this enhanced RNase A binding mode.

RNase A Inhibition
Class-level
Ki ~1–20 μM
vs
non-triazole analogs (higher Ki)
Triazolo-pyrimidine class exhibits competitive RNase A binding at P1 subsite; target compound belongs to this class.
Class-level inference; target not directly assayed.
RNase A inhibition Triazole linker Competitive inhibition X-ray crystallography

Distinct Nucleoside Phosphorylase Substrate Profile: 8-Azapurine Nucleosides as PNP Inhibitors

8-Azapurine nucleosides, as a structural class, function as inhibitors of purine nucleoside phosphorylase (PNP)-catalyzed phosphorolysis. Wierzchowski et al. demonstrated that 8-azapurine nucleosides, including 8-azaadenosine (the 3-ribofuranosyl isomer), inhibit the phosphorolysis of inosine (Ino) and guanosine (Guo) by E. coli PNP, with the most effective analog, 8-azainosine (8-azaIno), exhibiting a Ki of approximately 20 μM [1]. Importantly, PNP substrate recognition is highly sensitive to the glycosidic attachment position: purine nucleosides with N9-glycosidic linkage (natural purines) are substrates for phosphorolysis, whereas the N8-glycosidic linkage in 8-azapurine nucleosides fundamentally alters enzyme recognition [1][2]. The target compound, bearing a v-triazolo[4,5-d]pyrimidine core with N2-ribosylation, is expected to exhibit a distinct PNP interaction profile compared to both natural purine nucleosides and the N3-substituted 8-azaadenosine.

PNP Interaction
Class-level
8-Azapurine nucleosides: inhibitors
vs
natural purines: substrates
8-Azapurine scaffold, including target, provides validated starting point for PNP inhibitor design; N2-isomer offers structural alternative.
Target's PNP activity not directly measured; class-level evidence.
Purine nucleoside phosphorylase PNP inhibition 8-azapurine Phosphorolysis Enzyme kinetics

Optimal Research Application Scenarios for 7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine (CAS 28279-62-1)


Regiochemical Comparator in Azapurine Nucleoside Structure-Activity Relationship (SAR) Studies

As the N2-β-D-ribofuranosyl positional isomer distinct from 8-azaadenosine (N3-substituted) and 7-amino-3-α-D-arabinofuranosyl-v-triazolo[4,5-d]pyrimidine (N3-substituted with arabinose sugar), this compound serves as an essential SAR probe for dissecting the contribution of glycosidic linkage position to biological activity [1]. Its use in parallel with the 3-isomer enables researchers to correlate subtle changes in molecular topology (TPSA 152 Ų; XLogP3 -1.7) with differences in enzyme recognition, transporter affinity, and cellular pharmacology. The near-identical pKa of the 7-amino group (12.76 ± 0.70) between the 2- and 3-isomers eliminates nucleobase ionization as a confounding variable in such comparative studies.

Ribonuclease A and Nucleoside Phosphorylase Inhibitor Development

Class-level evidence demonstrates that triazole-containing nucleosides are potent competitive inhibitors of RNase A (Ki ~1–20 μM range) with the triazole moiety binding at the catalytic P1 subsite [2]. Additionally, 8-azapurine nucleosides inhibit purine nucleoside phosphorylase (PNP)-catalyzed phosphorolysis [3]. The target compound, containing a v-triazolo[4,5-d]pyrimidine core, offers a scaffold for developing inhibitors of these therapeutically relevant enzymes. Its N2-ribofuranosyl regiochemistry provides a structurally distinct starting point for SAR exploration relative to established N3-substituted 8-azapurine inhibitors.

Long-Term Pharmacological Reference Standard Requiring Extended Shelf Life

With a demonstrated powder storage stability of 3 years at -20 °C (vs. 1 year for 8-azaadenosine under identical conditions) , this compound is the preferred procurement choice for multi-year research programs, academic core facilities, and compound management groups that require a stable, lot-controlled azapurine nucleoside reference standard. The 3-fold longer recommended shelf life reduces requalification frequency and ensures data comparability across extended time horizons.

Aqueous Solubility-Focused Assay Development and Formulation Studies

The calculated XLogP3 of -1.7 indicates significantly higher hydrophilicity compared to 8-azaadenosine (XLogP3 ≈ -1.3) and adenosine (XLogP3 ≈ -1.0) . This property facilitates the preparation of concentrated aqueous stock solutions, potentially reducing the need for DMSO or other organic co-solvents. Researchers developing assays where solvent toxicity is a concern (e.g., primary cell cultures, organoid models, or in vivo formulations) may preferentially select this 2-isomer for its enhanced aqueous compatibility, provided target engagement is independently validated.

Application
Selection Property
Validation Focus
Azapurine SAR studies
N2-ribofuranosyl regiochemistry
Glycosidic linkage position effects on enzyme/substrate recognition
RNase A / PNP inhibitor research
Triazolo-pyrimidine core scaffold
Class-level enzyme inhibition evidence (Ki range context)
Long-term reference standard
Extended shelf life (powder, -20 °C)
Lot consistency and stability verification over multi-year programs
Aqueous assay development
Reported hydrophilicity profile
Aqueous stock concentration limits and co-solvent minimization
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